

# Preclinical Studies of ISIS 598769 (Baliforsen): An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## Introduction

ISIS 598769, also known as **baliforsen** or ISIS-DMPKRx, is a second-generation 2'-O-methoxyethyl (2'-MOE) modified antisense oligonucleotide (ASO) designed to treat Myotonic Dystrophy Type 1 (DM1). This guide provides a comprehensive overview of the preclinical research that formed the basis for its clinical development. DM1 is an autosomal dominant neuromuscular disorder caused by a CTG trinucleotide repeat expansion in the 3' untranslated region (3'-UTR) of the Dystrophia Myotonica Protein Kinase (DMPK) gene. The expanded CUG repeats in the DMPK mRNA form a toxic hairpin structure that sequesters essential RNA-binding proteins, leading to widespread alternative splicing defects and the multisystemic symptoms of the disease. ISIS 598769 is designed to selectively bind to and promote the RNase H-mediated degradation of the toxic DMPK mRNA, thereby releasing the sequestered proteins and restoring normal cellular function.

The preclinical development of ISIS 598769 and its closely related analogs, such as ISIS 486178, has been instrumental in demonstrating the potential of this therapeutic approach. These studies, conducted in various in vitro and in vivo models of DM1, have provided critical data on the efficacy, mechanism of action, pharmacokinetics, and safety of this class of ASOs. This document summarizes the key findings from these preclinical investigations.

## **Mechanism of Action**



ISIS 598769 is a "gapmer" ASO, consisting of a central block of deoxynucleotides that is flanked by 2'-MOE modified ribonucleotides. This design allows the ASO to bind with high affinity and specificity to the target DMPK mRNA. Upon binding, the DNA-RNA hybrid that is formed in the central gap region becomes a substrate for RNase H, a ubiquitously expressed enzyme that selectively cleaves the RNA strand of such hybrids. This enzymatic degradation of the toxic DMPK mRNA leads to a reduction in the nuclear CUG-expanded RNA foci, the release of sequestered Muscleblind-like (MBNL) proteins, and the subsequent correction of downstream splicing defects. One of the key splicing events affected in DM1 is that of the chloride channel 1 (CLCN1) pre-mRNA, which leads to the characteristic myotonia. By restoring normal splicing of CLCN1, ISIS 598769 is expected to alleviate myotonia.



Click to download full resolution via product page

**Figure 1:** Mechanism of action of ISIS 598769 in Myotonic Dystrophy Type 1.

# **Preclinical Efficacy**

The preclinical efficacy of ASOs targeting DMPK mRNA has been evaluated in various in vitro and in vivo models. Much of the publicly available data comes from studies on ISIS 486178, a compound with a similar chemical composition and mechanism of action to ISIS 598769.

#### In Vitro Studies



In vitro experiments using patient-derived myoblasts and fibroblasts have demonstrated the ability of DMPK-targeting ASOs to reduce the levels of toxic DMPK mRNA and correct the associated cellular defects.

| Model System            | Treatment   | Key Findings                                                      |
|-------------------------|-------------|-------------------------------------------------------------------|
| DM1 Patient Myoblasts   | ISIS 486178 | Dose-dependent reduction in DMPK mRNA levels.                     |
| DM1 Patient Fibroblasts | ISIS 486178 | Significant reduction in the number and size of nuclear RNA foci. |

#### In Vivo Studies in Mouse Models

The efficacy of systemic ASO administration has been extensively studied in transgenic mouse models of DM1, such as the DMSXL and DM200 mice, which express the human DMPK transgene with a large CTG repeat expansion and exhibit key features of the disease, including myotonia and splicing defects.



| Mouse Model               | ASO                                           | Dosing<br>Regimen         | Efficacy<br>Readouts      | Results                                                                 |
|---------------------------|-----------------------------------------------|---------------------------|---------------------------|-------------------------------------------------------------------------|
| DMSXL                     | ISIS 486178                                   | Subcutaneous<br>injection | Reduction in<br>DMPK mRNA | ~70% reduction<br>in skeletal<br>muscle; ~30%<br>reduction in<br>heart. |
| Reduction in<br>RNA Foci  | Significant reduction in skeletal muscle.     |                           |                           |                                                                         |
| Splicing<br>Correction    | Partial correction of splicing defects.       | _                         |                           |                                                                         |
| Functional<br>Improvement | Improved muscle strength (grip strength).     |                           |                           |                                                                         |
| DM200                     | ISIS 486178                                   | Subcutaneous injection    | Reduction in DMPK mRNA    | ~50% reduction in heart.                                                |
| Cardiac<br>Phenotype      | Reversal of cardiac conduction abnormalities. |                           |                           |                                                                         |

# **Pharmacokinetics and Toxicology**

The pharmacokinetic and toxicological profiles of second-generation ASOs have been well-characterized in preclinical species.

## **Pharmacokinetics**

Following subcutaneous administration, ASOs like ISIS 598769 are rapidly absorbed and distribute broadly to various tissues. The highest concentrations are typically observed in the kidney and liver, with lower but pharmacologically active concentrations reaching skeletal and



cardiac muscle. The terminal half-life of these ASOs in tissues is long, allowing for infrequent dosing.

| Species | Route of Administration | Key Pharmacokinetic<br>Parameters                                  |
|---------|-------------------------|--------------------------------------------------------------------|
| Mouse   | Subcutaneous            | Wide tissue distribution; long tissue half-life.                   |
| Monkey  | Subcutaneous            | Similar distribution profile to mouse; prolonged tissue retention. |

## **Toxicology**

IND-enabling toxicology studies for ISIS-DMPKRx (ISIS 598769) were conducted in mice and monkeys. These studies involved repeat-dose administration to assess the safety and tolerability of the compound.

| Species | Study Duration      | Key Findings                                                         |
|---------|---------------------|----------------------------------------------------------------------|
| Mouse   | 13-week repeat-dose | Generally well-tolerated. No significant safety concerns identified. |
| Monkey  | 13-week repeat-dose | Generally well-tolerated. No significant safety concerns identified. |

Standard genetic toxicology and safety pharmacology studies were also conducted and supported the continued development of ISIS-DMPKRx.

# **Experimental Protocols**

Detailed experimental protocols for the preclinical evaluation of ASOs are often proprietary. However, the following sections describe the general methodologies used in the key experiments cited in the preclinical studies of DMPK-targeting ASOs.



#### In Vivo ASO Administration in Mice



Click to download full resolution via product page

Figure 2: General workflow for ASO administration in mouse models.

#### Protocol:

- ASO Preparation: The antisense oligonucleotide is diluted to the desired concentration in sterile, phosphate-buffered saline (PBS) or saline solution.
- Animal Handling: Mice are acclimatized to the laboratory conditions before the start of the experiment. Each animal is weighed to determine the precise injection volume.
- Administration: The ASO solution is administered via subcutaneous injection, typically in the dorsal region of the mouse.
- Dosing Schedule: Injections are repeated according to the study protocol, for example, once
  or twice weekly for a specified number of weeks.
- Monitoring: Animals are monitored regularly for any signs of adverse reactions, and body weight is measured periodically.
- Tissue Collection: At the end of the study, animals are euthanized, and tissues of interest (e.g., skeletal muscle, heart, liver, kidney) are collected for subsequent analysis.

## **Grip Strength Measurement**

#### Protocol:



- Apparatus: A grip strength meter equipped with a wire grid is used.
- Procedure: The mouse is held by the tail and lowered towards the grid, allowing its forelimbs to grasp the grid. The mouse is then gently pulled backward in the horizontal plane until it releases its grip.
- Data Acquisition: The peak force exerted by the mouse before releasing the grid is recorded.
   This is typically repeated for a series of trials, and the average or maximum force is used for analysis.

## RNA Analysis (qRT-PCR and RNA-FISH)





Click to download full resolution via product page

Figure 3: Workflow for the analysis of RNA levels and localization.

#### qRT-PCR Protocol:

- RNA Extraction: Total RNA is extracted from tissue homogenates using a commercially available kit.
- cDNA Synthesis: The extracted RNA is reverse transcribed into complementary DNA (cDNA).
- Quantitative PCR: The cDNA is used as a template for real-time PCR with primers specific for the target gene (DMPK) and a reference gene for normalization.
- Data Analysis: The relative expression of the target gene is calculated using the delta-delta
   Ct method.

#### **RNA-FISH Protocol:**

- Tissue Preparation: Frozen tissue sections are prepared on microscope slides.
- Hybridization: A fluorescently labeled oligonucleotide probe complementary to the CUG repeats is hybridized to the tissue sections.
- Imaging: The sections are imaged using a fluorescence microscope.
- Analysis: The number and size of the fluorescent foci in the nuclei are quantified.

## Conclusion

The preclinical studies of ISIS 598769 and its analogs have provided a strong rationale for its development as a therapeutic for Myotonic Dystrophy Type 1. These studies have demonstrated that ASO-mediated reduction of toxic DMPK mRNA can lead to the correction of key molecular and phenotypic features of the disease in relevant animal models. The favorable pharmacokinetic and safety profiles observed in preclinical species supported the transition of this therapeutic candidate into clinical trials. While the clinical development of ISIS 598769 did







not proceed to late stages, the preclinical data generated have been invaluable for the field and continue to inform the development of next-generation therapies for DM1.

 To cite this document: BenchChem. [Preclinical Studies of ISIS 598769 (Baliforsen): An In-Depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13910773#isis-598769-preclinical-studies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com